3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, commonly known as Tapentadol, is a synthetic compound that exhibits analgesic properties. It is classified as an opioid analgesic and is primarily used for the management of moderate to severe pain. The compound's unique pharmacological profile includes both mu-opioid receptor agonism and norepinephrine reuptake inhibition, which contributes to its effectiveness in pain relief.
The compound is derived from the structural modification of phenolic compounds and belongs to the class of alkylbenzene derivatives. It has a CAS number of 175591-23-8 and is recognized under various synonyms such as 3-((2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol and CS-586 . Its classification as a controlled substance reflects its potential for abuse and dependence, necessitating careful regulation in clinical settings.
The synthesis of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. The use of catalysts may also be employed to enhance reaction rates and selectivity.
The molecular formula for 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol is C14H23NO, with a molecular weight of approximately 221.34 g/mol . The compound features a phenolic hydroxyl group attached to a dimethylaminoalkane side chain.
The stereochemistry of the molecule is crucial for its biological activity, with specific configurations at the chiral centers influencing its interaction with biological targets.
The primary chemical reactions involving 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol include:
These reactions often require careful control of pH and temperature to ensure optimal yields and minimize byproducts. Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and purity.
The mechanism of action of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol involves dual pathways:
Studies have shown that Tapentadol exhibits a higher potency than traditional opioids like tramadol due to its combined mechanism . This dual action allows for effective pain management while potentially reducing the risk of opioid-related side effects.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride has significant applications in:
The development of 3-(1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride (CAS 175591-23-8) represents a strategic advancement in analgesic pharmacochemistry. First synthesized in the 1990s, this compound emerged from systematic efforts to create analgesics with improved tolerability profiles compared to classical opioids [3]. Its molecular formula (C₁₄H₂₄ClNO) and weight (257.80 g/mol) reflect deliberate structural optimization, positioning it as a hydrochloride salt to enhance solubility and stability [7]. The compound gained pharmacological significance as the active pharmaceutical ingredient (API) in tapentadol hydrochloride, which received FDA approval in 2008 under the brand name Nucynta® [7].
Chemical Identity and Stereochemical EvolutionThe core structure combines a β-phenylethylamine motif with dimethylamino (DMA) and methylpentyl pharmacophores. The (1R,2R)-stereoisomer (IUPAC: 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride) constitutes the therapeutically active enantiomer, while the (2R,3S)-isomer (CAS 953400-57-2) exists as a process-related impurity [9] [4]. This stereochemical precision enables optimal receptor engagement: the (2R,3R)-configuration positions the phenol and DMA groups for dual binding at opioid receptors and norepinephrine transporters [7]. The crystalline hydrochloride salt form (FDA UNII: 71204KII53) dominates therapeutic applications due to superior crystallinity and hygroscopic stability [3] [7].
Table 1: Key Historical Milestones in Compound Development
Year | Development Milestone | Significance |
---|---|---|
1990s | Initial synthesis and stereochemical resolution | Established structure-activity relationship for dual analgesia [3] |
2008 | FDA approval as tapentadol hydrochloride (Nucynta®) | Validated clinical utility in moderate-severe pain [7] |
2011 | Industrial-scale synthesis optimization (WO 2011128784) | Achieved 98% yield and >96% diastereomeric purity [6] |
Pharmacological ClassificationThis compound is pharmacologically classified as a centrally acting analgesic with dual mechanisms:
Synthesis and ManufacturingIndustrial synthesis employs a stereoselective route starting from (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 809282-45-9), followed by demethylation:
Key Step: Phenolic demethylation using 46% HBr at 100-110°C for 3 hours → 98% yield [6]
This process achieves exceptional diastereoselectivity (anti:syn ratio = 96.4:3.4), with NMR characterization confirming structural integrity (¹H NMR (500 MHz, CDCl₃) δ 7.12 (t, J = 7.8 Hz, 1H), 0.70 (t, J = 7.3 Hz, 3H)) [6].
Mechanistic SynergyThe compound's therapeutic innovation lies in its simultaneous engagement of opioid and monoaminergic systems:
Table 2: Comparative Receptor Binding Profile
Target | Affinity (Ki) | Functional Activity | Therapeutic Implication |
---|---|---|---|
μ-Opioid Receptor (MOR) | 0.1-1 μM | Full agonist | Spinal and supraspinal analgesia |
Norepinephrine Transporter (NET) | 0.2-0.5 μM | Reuptake inhibitor | Enhanced descending pain inhibition |
Serotonin Transporter (SERT) | >10 μM | Negligible activity | Avoids serotonin-related side effects |
This dual mechanism creates supra-additive analgesia: MOR activation inhibits nociceptive transmission, while norepinephrine reuptake inhibition amplifies endogenous pain inhibition pathways in the locus coeruleus and spinal cord [7]. Crucially, the DMA pharmacophore enables optimal cation-π interactions with NET, while the phenol group facilitates MOR hydrogen bonding [5] [4].
Therapeutic ApplicationsClinically, this dual pharmacology translates to:
Table 3: Therapeutic Profile Versus Comparator Analgesics
Parameter | Tapentadol HCl | Tramadol | Morphine |
---|---|---|---|
MOR Affinity (Relative) | 1x | 0.1x | 50x |
NRI Potency | High | Moderate | None |
Serotonergic Activity | Negligible | High | None |
Analgesic Efficacy | Moderate-severe | Mild-moderate | Severe |
Molecular Optimization InsightsThe compound exemplifies rational drug design principles:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: